

Etalocib Sodium: A Technical Guide to its Pharmacological Properties

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Compound of Interest		
Compound Name:	Etalocib sodium	
Cat. No.:	B7852604	Get Quote

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Abstract

Etalocib sodium, also known as LY293111, is a potent and selective small molecule that has been investigated for its therapeutic potential in a range of diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of the pharmacological properties of **Etalocib sodium**, focusing on its dual mechanism of action as a high-affinity antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1) and as an agonist of the peroxisome proliferator-activated receptor-gamma (PPARy). This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its complex signaling pathways and experimental workflows.

Introduction

Etalocib sodium is a synthetic compound that has garnered significant interest for its unique pharmacological profile. Initially developed as a potent and selective antagonist of the BLT1 receptor, it effectively blocks the pro-inflammatory signaling cascade initiated by leukotriene B4. Subsequent research revealed its activity as a PPARy agonist, a nuclear receptor that plays a critical role in the regulation of inflammation, metabolism, and cell differentiation. This dual functionality suggests a complex and multifaceted impact on cellular processes, making it a subject of extensive preclinical investigation.



Mechanism of Action

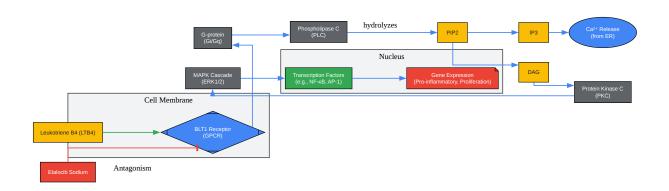
Etalocib sodium exerts its biological effects through two primary mechanisms:

- Leukotriene B4 Receptor Antagonism: Etalocib sodium is a competitive antagonist of the BLT1 receptor, a G-protein coupled receptor (GPCR) that mediates the potent chemoattractant and pro-inflammatory effects of LTB4. By binding to the BLT1 receptor, Etalocib sodium prevents the downstream signaling events that lead to leukocyte activation, chemotaxis, and the release of inflammatory mediators.
- PPARy Agonism: Etalocib sodium also functions as an agonist for PPARy, a ligandactivated transcription factor. Activation of PPARy leads to the transcription of genes involved in anti-inflammatory responses and the suppression of pro-inflammatory gene expression.
 This mechanism contributes to the overall anti-inflammatory and potential anti-neoplastic effects of the compound.

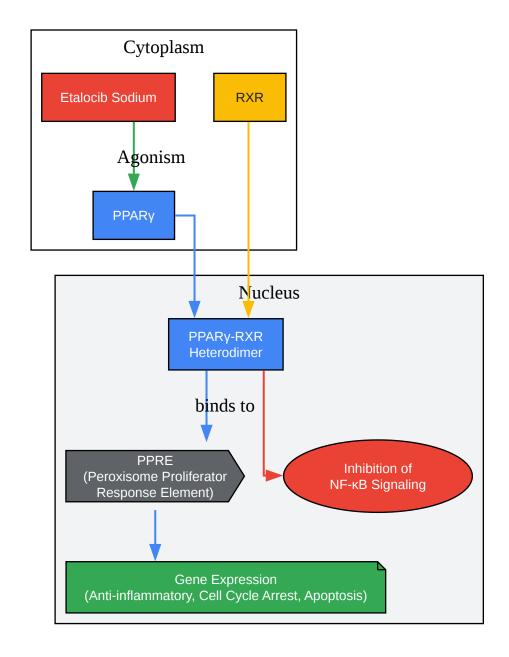
Signaling Pathways

The dual mechanism of action of **Etalocib sodium** involves distinct signaling pathways that ultimately converge to modulate inflammatory and cellular growth processes.

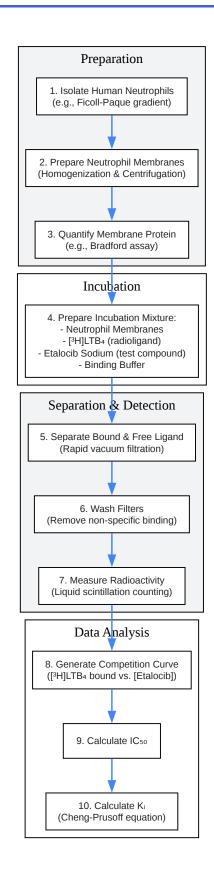












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